molecular formula C12H15ClN2O B13478098 5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Chlorobenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13478098
M. Wt: 238.71 g/mol
InChI Key: DSENTRDJYZFDRK-UHFFFAOYSA-N
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Description

5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a 3-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzylamine with a suitable pyrrolidinone precursor. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include base catalysts and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry may also be employed to enhance production rates and product consistency.

Chemical Reactions Analysis

Types of Reactions

5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-({[(3-bromophenyl)methyl]amino}methyl)pyrrolidin-2-one
  • 5-({[(3-fluorophenyl)methyl]amino}methyl)pyrrolidin-2-one
  • 5-({[(3-methylphenyl)methyl]amino}methyl)pyrrolidin-2-one

Uniqueness

5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

5-[[(3-chlorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(6-10)7-14-8-11-4-5-12(16)15-11/h1-3,6,11,14H,4-5,7-8H2,(H,15,16)

InChI Key

DSENTRDJYZFDRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC(=CC=C2)Cl

Origin of Product

United States

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